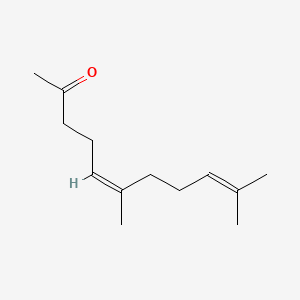

Geranylacetone

Description

Contextualization within Sesquiterpenoid Chemistry Research

Nerylacetone (B1225463), with the chemical formula C₁₃H₂₂O, is classified as a sesquiterpenoid. smolecule.com These compounds are a large and diverse class of terpenes built from three isoprene (B109036) units. In the realm of synthetic chemistry, Nerylacetone serves as a valuable starting material or intermediate for the synthesis of more complex molecules. For instance, it is a precursor in the synthesis of (Z,Z)-farnesylacetone. oup.com The Wittig reaction, a cornerstone of organic synthesis, has been employed to stereoselectively form (Z)-2-methyl-2-alkenol, which is then utilized in the synthesis of Nerylacetone. oup.com Furthermore, its structure, featuring a cis-isomer configuration, makes it a target for stereoselective synthesis methodologies. oup.comgoogle.com Research has also explored the biotransformation of Nerylacetone using various fungal cultures, such as Acremonium roseum and Fusarium oxysporum, to produce other valuable compounds like natural γ-butyrolactones. mendeley.comresearchgate.net

Significance in Chemical Ecology and Natural Product Studies

The role of Nerylacetone in chemical ecology is multifaceted and significant. It functions as a semiochemical, a chemical substance that carries a message for an organism. These roles include acting as a deterrent, repellent, and even a pheromone in various plant-insect interactions. dntb.gov.uamdpi.comnih.gov For example, research has demonstrated its antifeedant properties against the green peach aphid, Myzus persicae. mdpi.comnih.gov Studies have shown that while it may only have a weak pre-ingestive deterrent effect, it exhibits a notable post-ingestive deterrent activity, causing aphids to refuse to settle on treated leaves. mdpi.comnih.gov

Nerylacetone is a component of many plant essential oils, found in species such as Paulownia tomentosa and ginger (Zingiber officinale). mdpi.com It has also been identified in the volatiles of plants like asparagus, where its release can be influenced by mechanical damage. tandfonline.com In the context of insect communication, Nerylacetone has been identified as a volatile compound from the female Asian citrus psyllid, Diaphorina citri, suggesting a potential role as a sex pheromone. nih.gov It has also been shown to be attractive to northern corn rootworm beetles. oup.com

Historical Perspective and Current Research Trajectories

Historically, the study of natural products like Nerylacetone has been driven by the desire to understand their biological functions and to explore their potential applications. The synthesis of Nerylacetone and its isomer, geranylacetone (B162166), has been a subject of interest for decades, with methods like the Carroll reaction being employed. google.com

Current research continues to build upon this foundation, with a strong focus on its role in sustainable agriculture and pest management. The investigation into its antifeedant properties and its influence on insect behavior is a prominent research area. mdpi.comnih.govresearchgate.net Researchers are exploring the effects of structural modifications, such as epoxidation, on the biological activity of Nerylacetone to potentially enhance its deterrent effects. mdpi.comnih.gov Furthermore, its biotransformation by microorganisms to produce other bioactive compounds remains an active field of study, highlighting the potential for environmentally friendly synthetic routes to valuable chemicals. mendeley.comresearchgate.net The study of its role in the chemical communication of various insect species also continues to be an important avenue of research. nih.govoup.com

| Property | Value |

| Chemical Formula | C₁₃H₂₂O |

| IUPAC Name | (5Z)-6,10-dimethylundeca-5,9-dien-2-one |

| Molar Mass | 194.31 g/mol |

| Classification | Acyclic Sesquiterpenoid |

| Natural Occurrences | Paulownia tomentosa, Zingiber officinale, Asparagus, Zea mays, Origanum vulgare |

| Biological Roles | Antifeedant, Repellent, Pheromone component |

Structure

3D Structure

Properties

IUPAC Name |

(5E)-6,10-dimethylundeca-5,9-dien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,9H,5-6,8,10H2,1-4H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZUNIKWNYHEJJ-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CCC(=O)C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052053 | |

| Record name | (E)-6,10-Dimethylundeca-5,9-dien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS], Colourless slightly yellow liquid; fresh floral but penetrating sweet-rosey aroma | |

| Record name | Geranylacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11250 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 6,10-Dimethyl-5,9-undecadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1054/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in oil, sparingly soluble (in ethanol) | |

| Record name | 6,10-Dimethyl-5,9-undecadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1054/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.861-0.873 | |

| Record name | 6,10-Dimethyl-5,9-undecadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1054/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3796-70-1, 68228-05-7, 689-67-8 | |

| Record name | Geranylacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3796-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003796701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecadien-2-one, 6,10-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068228057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydropseudoionone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,9-Undecadien-2-one, 6,10-dimethyl-, (5E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecadien-2-one, 6,10-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,9-Undecadien-2-one, 6,10-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-6,10-Dimethylundeca-5,9-dien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,10-dimethylundeca-5,9-dien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,10-dimethylundecadien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-6,10-dimethylundeca-5,9-dien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B7RY79U9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Biogeography of Nerylacetone

Distribution in Plant Species

Nerylacetone (B1225463) has been identified as a volatile compound in a wide array of plant species, contributing to their characteristic aromas and potentially playing a role in plant-insect interactions. nih.gov

Occurrence in Citrus Species Essential Oils

While a comprehensive analysis of the essential oils from various Citrus species peels, such as sweet orange, lime, and lemon, reveals a complex mixture of volatile compounds, the presence of nerylacetone is not consistently reported as a major constituent. pensoft.netnih.govthegoodscentscompany.comekb.eg The dominant compounds in these oils are typically limonene, linalool, α-pinene, and β-pinene. pensoft.netnih.gov Further research is needed to definitively quantify the levels of nerylacetone in different citrus varieties and understand its contribution to their aromatic profiles.

Detection in Other Botanical Sources (e.g., Trembleya phlogiformis, Olive Tree)

Nerylacetone has been identified in the essential oils of various other botanical sources.

In a study of Trembleya phlogiformis, a shrub from the Melastomataceae family, nerylacetone was found to be a major component of the volatile oil from its leaves, with its concentration varying seasonally. scielo.br The highest percentages were observed in April (13.4%), followed by March (11.4%), January (9.2%), and November (7.8%). scielo.br

The olive tree (Olea europaea) is another botanical source where nerylacetone has been detected. researchgate.netresearchgate.netpjoes.com In one study, nerylacetone was identified in the volatiles of olive leaves, stems, and flowers, with its concentration varying among different cultivars. researchgate.net For instance, in the leaves of the Koroneiki cultivar, the percentage of nerylacetone was 10.3%. researchgate.net Another study on the Meski cultivar of olive trees in Tunisia found that the concentration of nerylacetone in the leaves varied depending on the bioclimatic region, with higher levels found in trees from the southern, more arid regions. researchgate.netpjoes.com This suggests a potential role for nerylacetone in the plant's response to environmental stress. pjoes.com

The following table summarizes the percentage of nerylacetone found in the leaves of different olive tree cultivars from various studies.

| Botanical Source | Cultivar | Plant Part | Percentage of Nerylacetone (%) |

| Olive Tree (Olea europaea) | Koroneiki | Leaves | 10.3 researchgate.net |

| Olive Tree (Olea europaea) | Meski (North Tunisia) | Leaves | 1.0 ± 0.07 researchgate.netpjoes.com |

| Olive Tree (Olea europaea) | Meski (South Tunisia) | Leaves | 2.0 ± 0.01 researchgate.netpjoes.com |

Presence in Wild Carrots, Figs, Lemongrass, and Garden Tomato

Nerylacetone is also a constituent of several other well-known plants.

Wild Carrots (Daucus carota ssp. carota) : This common biennial plant, native to Eurasia and North Africa, contains nerylacetone in its essential oil. ucdavis.edu A study on wild carrots from Montenegro detected nerylacetone in the essential oil of the umbels at different maturity stages, with concentrations of 0.3% in premature umbels and 0.4% in fully ripened umbels. researchgate.netmdpi.com

Figs (Ficus carica) : Nerylacetone has been reported as a volatile component in both fresh and dried figs. researchgate.net A study on herbal teas made from fig leaves also identified nerylacetone, with its concentration being influenced by the drying method used. mdpi.com

Lemongrass (Cymbopogon citratus) : This tropical grass, widely used in cooking and herbal medicine, is another source of nerylacetone. foodb.cafoodb.ca It is one of the many volatile compounds that contribute to the characteristic citrusy aroma of lemongrass. thegoodscentscompany.com

Garden Tomato (Lycopersicon esculentum) : The garden tomato, a globally cultivated fruit, also contains nerylacetone. foodb.ca While tomatoes are susceptible to various nutrient deficiencies and pests that can affect their growth and health, the specific role and variation of nerylacetone in response to these stressors are not yet fully understood. missouribotanicalgarden.orgrainbowgardens.bizrhs.org.uk

Identification in Fungal and Microbial Systems (e.g., Saccharomyces cerevisiae)

Nerylacetone is not limited to the plant kingdom; it has also been identified in fungal and microbial systems. The budding yeast Saccharomyces cerevisiae, a well-studied eukaryotic model organism, has been shown to interact with nerylacetone. nih.govwikipedia.org Research has demonstrated the biotransformation of nerylacetone by fungal strains, such as Acremonium roseum and Fusarium oxysporum, into other compounds like γ-butyrolactones. researchgate.net Specifically, Saccharomyces cerevisiae has been used in studies evaluating the effects of nerylacetone and its derivatives. tandfonline.com The plant pathogenic fungus Glomerella cingulata has also been shown to metabolize nerylacetone. researchgate.net

Environmental and Seasonal Variation in Nerylacetone Levels

The concentration of nerylacetone in plants can be significantly influenced by environmental and seasonal factors.

As previously mentioned, the study on Trembleya phlogiformis revealed a clear seasonal variation in nerylacetone levels in the leaves. scielo.br The highest concentrations were recorded during the rainier months of March and April, suggesting a correlation between rainfall and the production of this compound. scielo.br

Similarly, research on the Tunisian olive tree cultivar 'Meski' demonstrated that climatic conditions play a role in the levels of nerylacetone. researchgate.netpjoes.com Olive trees growing in the more arid southern region of Tunisia exhibited higher concentrations of nerylacetone in their leaves compared to those in the northern region. researchgate.netpjoes.com This suggests that the synthesis of nerylacetone may be a response to environmental stressors such as drought and high temperatures. pjoes.com

A study on the fresh leaves of the 'Chemlali' olive cultivar also showed seasonal changes in its volatile components, with nerylacetone being detected in the autumn sample. unipi.it In another study on Porcelia macrocarpa, the concentration of nerylacetone in the leaves was found to be relatively stable throughout the year, with a slight increase observed in some months. mdpi.com These findings highlight the dynamic nature of phytochemical composition in response to the surrounding environment.

The table below illustrates the seasonal variation of nerylacetone in the leaves of Trembleya phlogiformis.

| Month | Percentage of Nerylacetone (%) |

| January | 9.2 scielo.br |

| March | 11.4 scielo.br |

| April | 13.4 scielo.br |

| November | 7.8 scielo.br |

Biosynthesis and Metabolic Pathways of Nerylacetone

Enzymatic Biogenesis from Isoprenoid Precursors

The formation of nerylacetone (B1225463) is rooted in the fundamental pathways of terpenoid biosynthesis, which construct complex molecules from simple five-carbon units.

All terpenoids, including nerylacetone, originate from the universal five-carbon (C5) isoprenoid precursors, Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP). genome.jpkegg.jpusp.brnih.gov Organisms utilize two primary pathways to produce these building blocks: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP or DOXP) pathway. genome.jpusp.brnih.gov

The MVA pathway is predominant in eukaryotes (including animals and fungi) and archaea, and also occurs in the cytosol of plants. genome.jpkegg.jp

The MEP pathway operates in bacteria and in the plastids of green plants. genome.jpusp.br

These C5 units are sequentially condensed by prenyltransferase enzymes to form linear prenyl pyrophosphates of varying lengths. genome.jpkegg.jp Key precursors for smaller terpenoids include Geranyl Pyrophosphate (GPP, C10) and Farnesyl Pyrophosphate (FPP, C15). genome.jpnih.gov GPP is the direct precursor to monoterpenoids, while FPP is the precursor to sesquiterpenoids (C15) and triterpenoids (C30). genome.jpkegg.jpgenome.jp

The table below outlines the core precursors in the terpenoid backbone biosynthesis pathway.

| Precursor Molecule | Carbon Number | Biosynthetic Pathway(s) | Role |

| Isopentenyl Pyrophosphate (IPP) | C5 | MVA and MEP/DOXP | Universal isoprene (B109036) building block. genome.jpkegg.jp |

| Dimethylallyl Pyrophosphate (DMAPP) | C5 | MVA and MEP/DOXP | Universal isoprene building block, isomer of IPP. genome.jpkegg.jp |

| Geranyl Pyrophosphate (GPP) | C10 | Condensation of IPP and DMAPP | Precursor to monoterpenoids. genome.jp |

| Farnesyl Pyrophosphate (FPP) | C15 | Condensation of GPP and IPP | Precursor to sesquiterpenoids and triterpenoids. genome.jpgenome.jp |

Nerylacetone is classified as a sesquiterpenoid by some sources. researchgate.netnih.govresearchgate.net Sesquiterpenoids are a diverse class of C15 compounds derived from the cyclization or rearrangement of FPP, catalyzed by enzymes known as sesquiterpene synthases. genome.jpgenome.jp The biosynthesis begins when a sesquiterpene synthase facilitates the removal of the diphosphate (B83284) group from FPP, creating a reactive allylic cation. genome.jpgenome.jp This cation can then undergo various intramolecular cyclizations and rearrangements to produce the vast array of sesquiterpenoid skeletons. genome.jp

While nerylacetone itself is an acyclic ketone, its formation can be linked to the degradation or modification of larger sesquiterpenoid structures. For instance, it is considered a degradation product of certain monoterpenes and sesquiterpenes. It is also a known component of various plant essential oils. nih.govmdpi.com In aphids, the biosynthesis of the alarm pheromone (E)-β-farnesene, a sesquiterpene, is directly affected by the terpenoid backbone biosynthesis pathway, highlighting the connection between FPP and C15 compounds. nih.gov

Microbial Biosynthesis Mechanisms

Microorganisms, particularly fungi, are capable of metabolizing terpenoids, including nerylacetone. thieme-connect.com Studies have demonstrated the biotransformation of nerylacetone by fungal cultures, leading to the synthesis of other bioactive compounds.

Research on the fungi Acremonium roseum and Fusarium oxysporum has shown their ability to transform nerylacetone into a natural γ-butyrolactone, specifically (4R, 5R)-5-(4'-methyl-3'-pentenyl)-4-hydroxy-5-methyl-dihydrofuran-2-one. nih.govresearchgate.net This transformation indicates the presence of enzymatic machinery within these fungi capable of oxidizing and cyclizing the acyclic nerylacetone structure.

The table below summarizes the findings of the microbial transformation of nerylacetone.

| Microorganism | Substrate | Product | Yield |

| Acremonium roseum AM336 | Nerylacetone | (+)-(4R, 5R)-5-(4'-methyl-3'-pentenyl)-4-hydroxy-5-methyl-dihydrofuran-2-one | 24% |

| Fusarium oxysporum AM13 | Nerylacetone | (+)-(4R, 5R)-5-(4'-methyl-3'-pentenyl)-4-hydroxy-5-methyl-dihydrofuran-2-one | 61% |

Data sourced from a study on the microbial transformation of nerylacetone. nih.govresearchgate.net

Furthermore, the heterologous expression of plant terpene synthase genes in microbial hosts like Escherichia coli and yeast is a common strategy for producing plant isoprenoids. nih.gov This approach could theoretically be applied to produce nerylacetone or its immediate precursors by introducing the relevant synthase and modifying the host's metabolic pathways to ensure a sufficient supply of FPP. nih.gov

Plant Metabolic Engineering for Enhanced Production

Plant metabolic engineering offers a suite of powerful strategies to increase the production of valuable terpenoids. nih.govchemrxiv.org These techniques, while often applied to complex pharmaceutical terpenoids, are fundamentally applicable to enhancing the yield of compounds like nerylacetone. nih.gov The core aim is to manipulate the plant's metabolic pathways to channel more precursors towards the desired product. researchgate.net

Key strategies in plant metabolic engineering for terpenoid production include:

Suppression of Competing Pathways : Downregulating or knocking out genes in metabolic pathways that compete for the same precursors can redirect metabolic resources towards the target compound's pathway. nih.gov

Regulation of Transcription Factors : Modifying transcription factors that globally regulate clusters of metabolic genes can simultaneously upregulate all the necessary enzymes for a biosynthetic pathway. nih.gov

Ectopic Expression : Introducing biosynthetic genes into a plant species or tissue that does not naturally produce the target compound can create novel production platforms. nih.gov

These approaches hold promise for increasing the supply of specific terpenoids for various applications, reducing reliance on extraction from natural sources, which can be costly and unsustainable. rsc.org

In Vivo Metabolism and Degradation Studies in Non-Human Organisms

In herbivorous insects, ingested plant specialized metabolites like terpenoids undergo a series of metabolic processes often summarized by the acronym ADME (absorption, distribution, metabolism, and excretion). frontiersin.org Resistance to potentially toxic plant compounds often involves biotransformation into less harmful, more easily excreted substances. frontiersin.org

Studies on the green peach aphid, Myzus persicae, have investigated the effects of nerylacetone. The research indicates that nerylacetone exhibits postingestive deterrent activity, suggesting that after ingestion, the compound or its metabolites have toxic or deterrent properties that cause the aphid to cease feeding. nih.govmdpi.com The metabolic processes in insects typically involve phase I reactions (oxidation, reduction, hydrolysis) often catalyzed by cytochrome P450 enzymes, followed by phase II conjugation reactions to increase water solubility for excretion. frontiersin.org While the precise metabolic breakdown products of nerylacetone in insects are not fully detailed in the available literature, epoxidation of its double bonds is a studied modification. mdpi.com However, this epoxidation did not significantly alter its deterrent activity against M. persicae. nih.govmdpi.com

There is evidence suggesting that nerylacetone's metabolism may be linked to lipid metabolism pathways. Nerylacetone is classified chemically as a prenol lipid and is associated with biochemical processes such as lipid metabolism and fatty acid metabolism. foodb.cafishersci.no Investigations into its cellular interactions suggest it may influence signaling processes related to lipids. smolecule.com

The dysregulation of lipid metabolism is a known effect of various environmental compounds. mdpi.com Terpenoids, as a class, are structurally related to lipids and share early biosynthetic precursors (Acetyl-CoA via the MVA pathway). This shared origin provides a fundamental biochemical link. In some organisms, terpenoid metabolism can influence lipid homeostasis. For example, some cancer therapies target the intersection of lipid synthesis and other metabolic pathways to disrupt tumor growth. rsc.org While direct, detailed studies on nerylacetone's role in perturbing lipid metabolism are limited, its structural nature and classification place it at the interface of terpenoid and lipid biochemistry. foodb.ca

Insights from Fatty Acid Metabolism

The biosynthesis of nerylacetone, an acyclic monoterpenoid, is intricately linked to primary metabolic pathways, including fatty acid metabolism. While not a direct product of fatty acid chains, its synthesis relies on the fundamental building blocks derived from fatty acid catabolism. Fatty acid oxidation provides the essential precursor molecules required for the assembly of the ten-carbon backbone of monoterpenoids like nerylacetone.

The primary connection between fatty acid metabolism and nerylacetone biosynthesis is the production of acetyl-CoA through the β-oxidation pathway. nih.govwikipedia.org Fatty acids within the cell are first activated to fatty acyl-CoA molecules. nih.gov These molecules are then transported into the mitochondria, where they undergo a cyclical series of four enzymatic reactions, collectively known as β-oxidation. nih.govditki.com Each cycle shortens the fatty acid chain by two carbons, releasing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. nih.gov

This process is a highly efficient way for the cell to generate metabolic energy and a pool of acetyl-CoA. wikipedia.org This acetyl-CoA can then enter various metabolic pathways, including the tricarboxylic acid (TCA) cycle or, crucially for terpenoid synthesis, the mevalonate (MVA) pathway. wikipedia.orgnih.gov The MVA pathway utilizes acetyl-CoA as its primary starting substrate to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are the universal five-carbon building blocks for all isoprenoids.

The regulation of fatty acid oxidation is therefore an indirect control point for the biosynthesis of nerylacetone. The rate-limiting step of this process is the transport of fatty acyl-CoA into the mitochondria, which is controlled by the enzyme carnitine palmitoyltransferase I (CPT I). nih.gov When cellular energy levels are high, this process is inhibited, reducing the supply of acetyl-CoA from fatty acids. nih.gov Conversely, under conditions of high energy demand or during periods of fasting, fatty acid oxidation is upregulated, increasing the availability of acetyl-CoA for various biosynthetic purposes, including the potential synthesis of nerylacetone. nih.govnih.gov

Table 1: Key Enzymatic Steps in Mitochondrial β-Oxidation of Saturated Fatty Acids

This table outlines the core cycle of reactions that break down fatty acyl-CoA to produce acetyl-CoA, the precursor for nerylacetone biosynthesis.

| Step | Enzyme Name | Substrate | Product(s) | Cofactor(s) |

| 1 | Acyl-CoA Dehydrogenase | Fatty Acyl-CoA | trans-Δ²-Enoyl-CoA | FAD |

| 2 | Enoyl-CoA Hydratase | trans-Δ²-Enoyl-CoA | L-β-Hydroxyacyl-CoA | H₂O |

| 3 | β-Hydroxyacyl-CoA Dehydrogenase | L-β-Hydroxyacyl-CoA | β-Ketoacyl-CoA | NAD⁺ |

| 4 | β-Ketoacyl-CoA Thiolase | β-Ketoacyl-CoA | Acetyl-CoA + Acyl-CoA (n-2) | Coenzyme A |

Table 2: Initial Stages of the Mevalonate (MVA) Pathway Utilizing Acetyl-CoA

This table shows how acetyl-CoA derived from fatty acid oxidation is utilized in the initial steps of the MVA pathway to form the basic isoprenoid building block.

| Step | Enzyme Name | Substrate(s) | Product |

| 1 | Acetoacetyl-CoA Thiolase | 2 x Acetyl-CoA | Acetoacetyl-CoA |

| 2 | HMG-CoA Synthase | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA |

| 3 | HMG-CoA Reductase | HMG-CoA | Mevalonate |

| 4 | Mevalonate Kinase | Mevalonate | Mevalonate-5-Phosphate |

| 5 | Phosphomevalonate Kinase | Mevalonate-5-Phosphate | Mevalonate-5-Pyrophosphate |

| 6 | Diphosphomevalonate Decarboxylase | Mevalonate-5-Pyrophosphate | Isopentenyl Pyrophosphate (IPP) |

Chemical Synthesis and Chemo Enzymatic Methodologies for Nerylacetone

Total Chemical Synthesis Approaches

Total chemical synthesis provides versatile and scalable routes to nerylacetone (B1225463), utilizing foundational reactions of organic chemistry to construct the target carbon skeleton and install the required functional groups with appropriate stereochemistry.

Aldol Condensation Strategies

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that unites two carbonyl compounds—an enolate and a carbonyl electrophile—to form a β-hydroxy carbonyl, which can then dehydrate to an α,β-unsaturated carbonyl. libretexts.orgyoutube.commasterorganicchemistry.com This strategy is widely used in the synthesis of larger molecules from smaller, readily available precursors. masterorganicchemistry.comcerritos.edu

While a direct, high-yield synthesis of nerylacetone using a specific Aldol condensation strategy is not prominently detailed in readily available literature, the approach is well-established for creating structurally similar acyclic terpenoid ketones. For instance, a related reaction, the cross-Aldol condensation of isovaleraldehyde and acetone, is used to produce 6-methyl-3-hepten-2-one, a structural isomer of the nerylacetone backbone. google.comalfa-chemistry.com This process demonstrates the feasibility of using Aldol chemistry to construct the methyl-heptenone framework, a key structural motif within nerylacetone.

The general mechanism for a base-catalyzed Aldol condensation involves three main steps youtube.comcerritos.edu:

Enolate Formation: A base abstracts an acidic α-hydrogen from a carbonyl compound (e.g., acetone) to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate acts as a carbon nucleophile, attacking the electrophilic carbonyl carbon of a second carbonyl compound.

Dehydration: The resulting β-hydroxy carbonyl (the aldol addition product) is often unstable, particularly with heating, and eliminates a molecule of water to form a stable, conjugated α,β-unsaturated product. libretexts.orgmasterorganicchemistry.com

By carefully selecting the appropriate aldehyde and ketone fragments that could disconnect from the nerylacetone structure, a retrosynthetic analysis suggests that an Aldol strategy is a plausible, though potentially complex, route requiring control of regioselectivity and stereoselectivity.

Wittig Reaction Applications

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. nih.gov The reaction involves a phosphonium ylide (the Wittig reagent) reacting with a carbonyl compound to form an alkene and triphenylphosphine oxide. nih.gov A key advantage of this reaction is its ability to form the double bond in a specific and predictable location.

A stereoselective synthesis of nerylacetone has been successfully demonstrated using a Wittig reaction as the key step to establish the (Z)-configured double bond. This approach begins with the Wittig reaction between an α-alkoxyketone, such as tetrahydropyranyloxyacetone, and a specific phosphonium ylide. This reaction proceeds with high stereoselectivity, yielding predominantly the (Z)-isomer of the resulting allylic alcohol precursor.

The subsequent steps in this synthesis involve converting the allylic alcohol into a bromide, followed by coupling with prenyl p-tolyl sulfone. The synthesis is completed through reductive desulfonation and hydration of a terminal alkyne, ultimately furnishing nerylacetone with high isomeric purity. The stereochemistry of the final product was confirmed by comparison with authentic samples.

| Reactant 1 | Reactant 2 | Key Step | Product | Stereoselectivity (Z/E) |

|---|---|---|---|---|

| Tetrahydropyranyloxyacetone | (CH3)2C=CHCH2CH2P(Ph)3+Br- | Wittig Reaction | (Z)-allylic alcohol precursor | 96/4 |

Oxidative Transformation Routes from Simpler Terpenoids

Another effective strategy for synthesizing nerylacetone and its E-isomer, geranylacetone (B162166), involves the chemical modification of simpler, abundant terpenoid precursors like linalool and nerol. These routes leverage rearrangement and oxidation reactions to achieve the target structure.

One of the most established methods is the Carroll Rearrangement , a reaction that transforms a β-keto allyl ester into a γ,δ-allylketone through a alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement and subsequent decarboxylation. wikipedia.orgalfa-chemistry.com This reaction is used industrially to convert the tertiary allylic alcohol linalool into this compound. wikipedia.org The process involves reacting linalool with methyl acetoacetate in the presence of a catalyst, such as aluminum oxide, at elevated temperatures. google.com The initially formed β-keto ester undergoes rearrangement and loses carbon dioxide to yield the final ketone product. google.comwikipedia.org While this typically produces the (E)-isomer, this compound, it demonstrates a powerful transformation from a C10 alcohol to a C13 ketone framework.

A second approach involves the direct oxidation of the primary allylic alcohol nerol , which already possesses the correct (Z)-double bond geometry and carbon skeleton. The oxidation of nerol to its corresponding aldehyde, neral , is a well-documented transformation. wikipedia.org This selective oxidation of the primary alcohol without affecting the double bonds can be achieved with high efficiency using reagents such as iodosobenzene diacetate (IBD) catalyzed by 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). wikipedia.org Once neral is obtained, it can be converted to nerylacetone through standard organometallic additions, such as reaction with an acetylide followed by hydration or addition of a methyl Grignard reagent and subsequent oxidation.

Chemo-Enzymatic Synthesis of Nerylacetone and its Derivatives

Chemo-enzymatic synthesis combines the efficiency and selectivity of biological catalysts with the versatility of chemical reactions. nih.gov This approach is particularly valuable for producing complex chiral molecules and overcoming challenges of selectivity in traditional organic synthesis.

Application of Cytochrome P450 Monooxygenases (CYPs)

Cytochrome P450 monooxygenases (CYPs) are a vast family of heme-containing enzymes that catalyze the oxidation of a wide array of organic molecules. mdpi.comnih.gov Their primary function involves the activation of molecular oxygen to introduce an oxygen atom into a non-activated C-H bond, often with high regio- and stereoselectivity. mdpi.com These enzymes are crucial in drug metabolism, steroid biosynthesis, and the generation of complex natural products. youtube.comuchile.cl

While the direct synthesis of nerylacetone using a P450-catalyzed reaction on a simple precursor has not been extensively documented, the known capabilities of these enzymes make them powerful tools for the derivatization of nerylacetone or related terpenoids. The typical reactions catalyzed by CYPs include:

Hydroxylation: Introduction of a hydroxyl (-OH) group at a specific carbon atom.

Epoxidation: Formation of an epoxide across a double bond.

Dealkylation and Heteroatom Oxidation: More common in metabolism.

In the context of nerylacetone, CYPs could be engineered or selected to hydroxylate specific positions on the carbon backbone, creating valuable derivatives for the fragrance or pharmaceutical industries. For example, studies on the microsomal P450-catalyzed oxidation of the related monoterpene alcohol geraniol have shown that these enzymes can hydroxylate the molecule with complete retention of stereochemistry. This demonstrates the potential for precise, selective oxidation of terpenoid skeletons. The ability of P450s to perform complex oxidations makes them prime candidates for late-stage functionalization in a chemo-enzymatic pathway. nih.gov

Squalene-Hopene Cyclase (SHC)-Mediated Transformations

Squalene-hopene cyclases (SHCs) are enzymes that catalyze one of the most complex known single-step biochemical reactions: the polycyclization of the linear triterpene squalene into the pentacyclic hopene framework. In recent years, the substrate scope of SHCs has been expanded to include non-native, shorter terpenoid substrates like nerylacetone and its isomer this compound.

Engineered SHCs have been successfully used to catalyze the asymmetric cyclization of nerylacetone into valuable monocyclic terpenoid derivatives. Specifically, a newly identified SHC from Acidothermus cellulolyticus (AciSHC) was found to convert nerylacetone into (R)-γ-dihydroionone, a valuable fragrance compound. Through directed evolution and process optimization, the conversion efficiency of this transformation was significantly improved.

Research has shown that engineered SHC variants can exhibit remarkable stereoselectivity depending on the geometry of the substrate. For instance, one AciSHC variant was shown to convert the (Z)-isomer (nerylacetone) into the monocyclic product (R)-γ-dihydroionone with >99% enantiomeric excess (ee), while converting the (E)-isomer (this compound) into a different, bicyclic ether product. This highlights the enzyme's ability to precisely control the folding of the substrate in its active site prior to the cyclization cascade.

| Enzyme | Substrate | Product | Conversion Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Engineered AciSHC | Nerylacetone ((Z)-isomer) | (R)-γ-dihydroionone | 79% | >99% |

| Engineered AciSHC | This compound ((E)-isomer) | (S,S)-bicyclic ether | - | >95% |

| Engineered AacSHC | Nerylacetone ((Z)-isomer) | (R)-γ-dihydroionone | 89% | 99.5% |

Asymmetric Synthesis of Cyclized Derivatives

The asymmetric synthesis of cyclized derivatives of nerylacetone represents a significant area of research, focusing on the creation of stereochemically defined cyclic molecules. One notable advancement in this field is the product- and enantioselective monocyclization of nerylacetone to produce (−)-γ‐dihydroionone. This transformation is achieved through a biocatalytic approach that utilizes hydrogen-bond assisted Brønsted-acid catalysis in an aqueous environment.

This method employs engineered terpene cyclases to control the cationic cyclization cascade of nerylacetone. By strategically modifying the enzyme's active site, specifically through the introduction of hydrogen-bond donating residues, the conformation of the substrate is precisely controlled. This molecular anchoring directs the cyclization to yield the desired monocyclic product with high selectivity.

In a specific example, the Z-isomer, nerylacetone, is primarily converted into a bicyclic product and two monocyclic products, α- and γ-dihydroionone, by the wild-type enzyme. However, through protein engineering, the enzyme can be tailored to favor the production of (−)-γ‐dihydroionone, a compound of high demand in the flavor and fragrance industry. Mechanistic studies and computational data suggest that the substrate's carbonyl moiety is coordinated by specific amino acid residues within the active site. This interaction facilitates a highly product- and enantioselective monocyclization in a single catalytic step.

Biotransformation of Nerylacetone by Microbial Cultures

The biotransformation of nerylacetone using microbial cultures offers a valuable and environmentally benign alternative to traditional chemical synthesis for the production of valuable derivatives. This approach leverages the enzymatic machinery of microorganisms to perform specific and often stereoselective chemical modifications.

Fungal Biotransformation for Novel γ-Butyrolactone Derivatives

Fungal cultures have been successfully employed for the biotransformation of nerylacetone into novel γ-butyrolactone derivatives. Specifically, strains of Acremonium roseum and Fusarium oxysporum have been shown to convert nerylacetone into (4R, 5R)-5-(4'-methyl-3'pentenyl)-4-hydroxy-5-methyl-dihydrofuran-2-one, a natural γ-butyrolactone.

The biotransformation process involves the incubation of nerylacetone with the fungal cultures, leading to the isolation of the target γ-butyrolactone. The yields and enantiomeric excess of the product can vary depending on the fungal strain and reaction conditions.

Table 1: Fungal Biotransformation of Nerylacetone to γ-Butyrolactone

| Fungal Strain | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Acremonium roseum AM336 | (+)-(4R, 5R)-5-(4'-methyl-3'pentenyl)-4-hydroxy-5-methyl-dihydrofuran-2-one | 61 | 82 |

| Fusarium oxysporum AM13 | (+)-(4R, 5R)-5-(4'-methyl-3'pentenyl)-4-hydroxy-5-methyl-dihydrofuran-2-one | 24 | 94 |

Stereoselective Transformations via Biocatalysis

Biocatalysis offers a powerful tool for achieving stereoselective transformations of nerylacetone. Engineered enzymes, such as terpene cyclases, can direct the cyclization of nerylacetone in a highly controlled manner, leading to the formation of specific stereoisomers.

The stereoselectivity of these biocatalytic reactions is dictated by the three-dimensional structure of the enzyme's active site. By introducing specific mutations, researchers can alter the active site environment to favor the formation of a desired stereoisomer. This approach of "directed evolution" allows for the fine-tuning of enzyme selectivity for specific synthetic outcomes.

In the case of nerylacetone cyclization, the enzyme guides the substrate into a specific conformation through interactions like hydrogen bonding. This precise positioning ensures that the subsequent cationic cascade proceeds with high stereocontrol, resulting in the enantioselective synthesis of cyclized products like (−)-γ‐dihydroionone. This level of stereoselectivity is often difficult to achieve using conventional chemical methods.

Ecological and Biological Roles of Nerylacetone

Nerylacetone (B1225463) in Plant-Insect Interactions

Nerylacetone is a key mediator in the chemical ecology of plant-herbivore interactions, primarily functioning as a defense compound. nih.govnih.gov Its presence can deter feeding and influence the behavior of various insect herbivores.

Nerylacetone exhibits notable antifeedant properties against several herbivorous insects, including the green peach aphid, Myzus persicae. nih.gov Research has demonstrated that nerylacetone can deter these aphids from settling on treated leaves. nih.gov This deterrent effect is a crucial aspect of a plant's chemical defense strategy, reducing the damage caused by sap-sucking insects. The antifeedant activity of nerylacetone is often concentration-dependent, with higher concentrations leading to a more significant reduction in feeding.

A study evaluating the settling behavior of Myzus persicae on leaves treated with nerylacetone showed a significant deterrent effect. nih.gov The aversive nature of nerylacetone was evident as early as one hour after the aphids were introduced to the treated surfaces and this effect persisted for at least 24 hours. nih.gov

Table 1: Deterrent Effect of Nerylacetone on Myzus persicae Settling

| Time After Introduction | Percentage of Aphids on Control Leaves |

|---|---|

| 1 hour | High (Specific % not detailed in snippet) |

| 2 hours | High (Specific % not detailed in snippet) |

| 24 hours | 63-86% nih.gov |

Data derived from a free-choice test where aphids could choose between control and nerylacetone-treated leaves. nih.gov

The influence of nerylacetone on insect behavior extends beyond simple feeding deterrence to more subtle effects on probing and settling. nih.govnih.gov For piercing-sucking insects like aphids, the initial probing of plant tissues is a critical step in host plant selection. Nerylacetone can interfere with this process.

Electrical Penetration Graph (EPG) studies, which monitor the stylet penetration of aphids into plant tissues, have revealed that nerylacetone can have a weak preingestive deterrent activity. nih.govmdpi.com This means that while aphids may still initiate probes on plants with nerylacetone, the duration of these initial probes, particularly in the epidermis and mesophyll, tends to be shorter. nih.govmdpi.com This can lead to a delay in the aphids reaching the phloem, the primary site of feeding. nih.govmdpi.com

However, the more significant impact of nerylacetone appears to be its post-ingestive deterrent activity. nih.govmdpi.com Even after reaching the phloem and ingesting some sap from treated plants, Myzus persicae are less likely to settle and establish a feeding colony. nih.govmdpi.com A 24-hour free-choice test demonstrated that aphids largely avoided settling on leaves treated with nerylacetone. nih.govnih.govmdpi.com

Nerylacetone is an integral component of a plant's induced defense system against herbivory. nih.gov Plants are not passive victims of insect attack; they can synthesize and release a variety of volatile organic compounds (VOCs), including nerylacetone, in response to tissue damage. mdpi.com These compounds can act directly against the herbivore or indirectly by attracting natural enemies of the pest.

The production of nerylacetone is part of a broader chemical defense strategy that includes a blend of different compounds. This chemical cocktail can have synergistic effects, making it more potent than any single compound alone. The release of these defensive compounds is a dynamic process, often triggered by specific elicitors in the herbivore's saliva. mdpi.com This allows the plant to mount a targeted and efficient defense response, conserving resources until they are needed.

Nerylacetone as a Plant Volatile in Ecological Signaling

As a volatile compound, nerylacetone can be released by plants into the atmosphere, where it can act as a signal to other organisms in the ecosystem. The emission of nerylacetone is often a response to specific environmental cues, both biotic and abiotic.

Plants can increase their emission of nerylacetone in response to various biotic stressors, most notably herbivory. frontiersin.org When an insect feeds on a plant, the physical damage and chemical cues from the insect's saliva can trigger a cascade of biochemical pathways within the plant, leading to the synthesis and release of volatile compounds like nerylacetone. frontiersin.org

This induced emission serves multiple purposes in the plant's defense. As previously discussed, it can directly deter the feeding herbivore. Additionally, these volatile plumes can be intercepted by predatory or parasitic insects that prey on the herbivores. This "cry for help" can lead to a reduction in the herbivore population on the plant. The blend of volatiles released can be highly specific to the herbivore species, allowing for the attraction of specialized natural enemies.

In addition to biotic threats, plants also respond to abiotic stressors by altering their volatile emissions. pjoes.com Factors such as drought, extreme temperatures, and high light intensity can induce the release of a variety of VOCs, which may include nerylacetone. pjoes.com While the specific role of nerylacetone in response to abiotic stress is less well-documented than its role in herbivore defense, the general theory is that these compounds can help the plant to cope with the physiological challenges imposed by the environment. For instance, some volatiles are believed to have antioxidant properties or to play a role in thermotolerance. The emission of these compounds under abiotic stress can also have unintended ecological consequences, as they can be detected by insects and influence their behavior, even in the absence of herbivory.

Potential Role in Attracting Pollinators

Nerylacetone is a constituent of the floral scent of various plant species, suggesting a potential role in the attraction of pollinators. solubilityofthings.comresearchgate.net The compound's presence in the volatile emissions of flowers contributes to the complex chemical bouquet that guides insects and other animals to their nectar and pollen rewards. embrapa.brresearchgate.net The process of pollination is crucial for the reproductive success of many plants, and floral scents are a key mechanism by which plants signal to and select for specific pollinators. embrapa.braloki.hu

The attraction of pollinators is often mediated by a specific blend of volatile organic compounds rather than a single chemical. embrapa.br Nerylacetone, in combination with other floral volatiles, likely contributes to the unique scent profile that attracts specific pollinators, such as moths. researchgate.net Studies on moth-pollinated flowers have shown that floral scents play a critical role in guiding these nocturnal pollinators. researchgate.net The detection of nerylacetone in the floral headspace of such plants supports its involvement in this ecological interaction. researchgate.netresearchgate.net

Nerylacetone as a Component of Insect Semiochemical Systems

Nerylacetone functions as a semiochemical, a chemical substance that carries a message, in various insect species. diva-portal.org These chemical signals are fundamental to insect behavior, mediating interactions such as mating, aggregation, and defense. diva-portal.orgslu.se Nerylacetone has been identified as a component of pheromones and other behavior-modifying chemical systems in a range of insects.

In some contexts, nerylacetone is part of a defensive secretion. For example, in bed bugs (Cimex lectularius), a mixture of geranylacetone (B162166) and nerylacetone is released during mating attempts as a defensive emission. plos.org This suggests a role in communication related to reproductive behaviors and defense against unwanted mating.

The compound also plays a role in plant-herbivore interactions. When asparagus plants are mechanically damaged, they release significantly more nerylacetone compared to undamaged plants or those damaged by certain herbivores like the black cutworm. tandfonline.com This induced volatile release can signal the presence of damage and may deter further herbivory or attract natural enemies of the herbivores. tandfonline.com Indeed, studies on the green peach aphid, Myzus persicae, have shown that nerylacetone can act as a deterrent. nih.govresearchgate.net

Furthermore, nerylacetone has been investigated for its repellent properties against various insect pests. Research has explored its potential to repel haematophagous (blood-sucking) insects, such as mosquitoes. google.com It has also been identified as a semiochemical affecting various other insect pests, highlighting its broad significance in insect chemical ecology. diva-portal.orgoup.com

The following table summarizes research findings on the role of nerylacetone in different insect semiochemical systems.

| Insect Species/Group | Role of Nerylacetone | Research Finding |

| Bed Bugs (Cimex lectularius) | Defensive Semiochemical | Released as part of a defensive secretion during mating attempts. plos.org |

| Green Peach Aphid (Myzus persicae) | Deterrent | Demonstrates deterrent activity against the aphid. nih.govresearchgate.net |

| Various Insect Pests | Repellent/Semiochemical | Investigated for repellent activity against blood-sucking insects and identified as a semiochemical affecting various pests. diva-portal.orggoogle.com |

| Black Cutworm (Agrotis ipsilon) | Plant-Induced Signal | Asparagus plants release higher levels of nerylacetone in response to mechanical damage, which differs from the response to black cutworm damage. tandfonline.com |

Studies on Antimicrobial Potential

Nerylacetone has been identified as a component of essential oils from various plants that exhibit antimicrobial properties. nih.govresearchgate.net This has led to investigations into its own potential as an antimicrobial agent. ontosight.ai

Studies have shown that essential oils containing nerylacetone possess activity against a range of microorganisms. For example, nerylacetone is a constituent of essential oils from Paulownia tomentosa and ginger (Zingiber officinale), both of which have documented antibacterial activity. nih.govresearchgate.net

Research on the essential oil of Detarium microcarpum leaves, which contains nerylacetone (2.452%), demonstrated strong to moderate antimicrobial activity. ijpsr.com The oil was effective against several bacteria, including Bacillus subtilis, Escherichia coli, Bacillus cereus, Clostridium perfringens, Enterococcus faecalis, Listeria monocytogenes, Micrococcus luteus, and Staphylococcus aureus. It also showed activity against the fungi Candida kefir and Saccharomyces cerevisiae. ijpsr.com The minimum inhibitory concentrations (MICs) for the essential oil ranged from 0.5% to 8% (v/v). ijpsr.com

Similarly, the essential oil of Ferulago bernardii, which contains a small amount of nerylacetone (0.1%), showed weak antimicrobial activity against Bacillus subtilis and Escherichia coli (MICs <125 µg/ml), Staphylococcus aureus (MIC = 250 µg/ml), Aspergillus niger (MIC = 250 µg/ml), and Candida albicans (MIC = 500 µg/ml). scispace.com

The table below details the antimicrobial activity of essential oils where nerylacetone is a listed component.

| Plant Source of Essential Oil | Nerylacetone Content (%) | Target Microorganisms | Findings (MICs or Activity) |

| Detarium microcarpum (leaves) | 2.452 | Bacillus subtilis, Escherichia coli, Bacillus cereus, Clostridium perfringens, Enterococcus faecalis, Listeria monocytogenes, Micrococcus luteus, Staphylococcus aureus, Candida kefir, Saccharomyces cerevisiae | Strong to moderate activity; MICs ranged from 0.5% to 8% (v/v). ijpsr.com |

| Ferulago bernardii | 0.1 | Bacillus subtilis, Escherichia coli | Weak activity; MICs <125 µg/ml. scispace.com |

| Staphylococcus aureus, Aspergillus niger | Weak activity; MICs = 250 µg/ml. scispace.com | ||

| Candida albicans | Weak activity; MIC = 500 µg/ml. scispace.com | ||

| Paulownia tomentosa, Zingiber officinale (ginger) | Present (amount not specified) | Bacteria | The essential oils show antibacterial activity. nih.govresearchgate.net |

Advanced Analytical Methodologies in Nerylacetone Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone technique in the analysis of volatile organic compounds (VOCs) like nerylacetone (B1225463). Its high resolution and sensitivity are indispensable for profiling complex volatile mixtures from diverse matrices.

Untargeted volatile profiling using GC-MS allows for a comprehensive survey of all detectable volatile compounds in a sample, enabling the differentiation of biological samples based on their unique chemical fingerprints. This approach has been instrumental in identifying nerylacetone as a key differentiating compound in various biological contexts.

In studies of plant-insect interactions, untargeted GC-MS analysis of volatiles emitted by sweet potato plants revealed nerylacetone as one of the compounds whose function in the plant is yet unknown. lsu.edu Similarly, research on monofloral Portuguese bee pollens utilized GC-MS to analyze their volatile profiles. mdpi.com This analysis identified nerylacetone in significant quantities, particularly in bee pollen from Cistaceae sp., highlighting it as a distinguishing volatile marker. mdpi.com

The power of untargeted GC-MS is further demonstrated in food science. A study profiling the volatile compounds in different meat varieties established an analytical strategy using headspace solid-phase microextraction (HS-SPME) combined with high-resolution Orbitrap MS. mdpi.com This method facilitated the creation of an extensive database of meat volatiles, including nerylacetone, to enhance qualification accuracy. mdpi.com In another example, GC-MS analysis of starfruit from different geographical origins and ripening stages identified nerylacetone as part of its distinct volatile profile, with variations observed between samples from Egypt and those from endemic areas like Indonesia. semanticscholar.org

The application of advanced GC-MS techniques, such as GC coupled with time-of-flight mass spectrometry (GC-TOF-MS), offers even greater resolution and mass accuracy. This was demonstrated in the analysis of volatile profiles from Kaempferia parviflora, where the technique allowed for the detection of low levels of volatiles in a complex plant matrix. nii.ac.jp

A summary of biological samples where nerylacetone has been identified using untargeted GC-MS profiling is presented below.

| Biological Sample | Key Findings |

| Sweet Potato (Ipomoea batatas) | Nerylacetone identified as an emitted volatile with an unknown function. lsu.edu |

| Portuguese Bee Pollen | Found in high quantity in Cistaceae sp. pollen, serving as a differentiating marker. mdpi.com |

| Various Meats (Pork, Beef, Mutton, etc.) | Included in a comprehensive volatile database for meat quality research. mdpi.com |

| Starfruit (Averrhoa carambola) | Part of the distinct volatile profile, with levels varying by origin and ripeness. semanticscholar.org |

| Kaempferia parviflora | Detected using high-resolution GC-TOF-MS in a complex plant matrix. nii.ac.jp |

Beyond identification, GC-MS is also a powerful tool for the quantitative analysis of nerylacetone in complex mixtures. This is crucial for understanding the concentration-dependent effects of the compound. For instance, in a study classifying different Madeira wines, a dynamic headspace solid-phase microextraction (HS-SPME) method coupled with GC-MS was used for quantification, finding nerylacetone concentrations ranging from 0.9 to 20.8 µg/l. uma.pt

In the analysis of areca nut extracts, GC-MS was employed to identify and semi-quantify volatile compounds obtained through simultaneous distillation-extraction and HS-SPME. mdpi.com Nerylacetone was detected in the HS-SPME extract, showcasing the method's ability to quantify volatiles in intricate samples. mdpi.com Similarly, the aroma profile of raw and baked jujube was analyzed using GC-MS, where nerylacetone was quantified in the raw samples. uliege.be

Research on strawberry varieties also utilized HS-SPME-GC-MS to discriminate their aroma profiles. Nerylacetone was identified as one of the volatile organic compounds (VOCs) contributing to the unique aroma of certain varieties. nih.gov

The following table summarizes the quantitative findings for nerylacetone in various complex matrices.

| Matrix | Analytical Method | Concentration/Amount |

| Madeira Wines | Dynamic HS-SPME/GC-MS | 0.9–20.8 µg/l uma.pt |

| Areca Nut Extract | HS-SPME-GC-MS | 0.14 (relative %) mdpi.com |

| Raw Jujube | HS-SPME-GC-MS/MS | 0.021±0.001 (relative peak area) uliege.be |

| Strawberry Varieties | HS-SPME-GC-MS | Identified as a key discriminating VOC nih.gov |

Electrical Penetration Graph (EPG) Technique for Aphid Behavior Analysis

The Electrical Penetration Graph (EPG) technique is a sophisticated electrophysiological method used to study the feeding behavior of piercing-sucking insects like aphids. mdpi.comcambridge.org By creating an electrical circuit between the insect and the plant, EPG allows researchers to monitor the precise location and activity of the aphid's stylets within plant tissues. lsu.edumdpi.com This provides detailed insights into how compounds like nerylacetone influence feeding behavior at different stages, from initial probing to phloem ingestion. mdpi.comdntb.gov.ua

In a study investigating the antifeedant potential of nerylacetone against the green peach aphid, Myzus persicae, EPG was employed in a no-choice test. mdpi.comnih.govsemanticscholar.org The results showed that while nerylacetone had a weak pre-ingestive deterrent effect, it exhibited a significant postingestive deterrent activity, as aphids refused to settle on treated leaves after consuming the phloem sap. nih.govsemanticscholar.org EPG analysis revealed that probes before the first phloem phase were generally short, indicating termination within the epidermis or mesophyll. mdpi.comnih.gov However, some changes, such as longer total probing duration and fewer phloem phases in some instances, suggested weak deterrent factors in both non-phloem and phloem tissues. mdpi.com

EPG has also been used to understand how plant viruses might alter aphid feeding behavior by modifying plant volatiles. lsu.edu The technique is crucial for assessing how changes in the plant's volatile profile, which could include nerylacetone, affect aphid probing, a necessary step for the transmission of non-persistent viruses. lsu.edu Further research has shown that various plant-derived compounds can modify aphid feeding behavior, which is meticulously detailed through EPG waveforms corresponding to different activities like pathway activities, xylem ingestion, and phloem salivation and ingestion. dntb.gov.uafrontiersin.org

Chromatographic Separation Techniques for Isomer Analysis

Nerylacetone is the cis or (Z)-isomer of 6,10-dimethyl-5,9-undecadien-2-one, while its trans or (E)-isomer is geranylacetone (B162166). Differentiating between these geometric isomers is critical as they can exhibit different biological activities. Chromatographic techniques are essential for their separation and analysis.

In synthetic chemistry, it is common for commercial samples of this compound to contain a significant percentage of nerylacetone. One study noted that a sourced sample of this compound contained approximately 35% nerylacetone, and no attempt was made to separate the isomers for subsequent reactions. cardiff.ac.uk Another synthesis of nerylacetone resulted in a mixture containing 86% nerylacetone and 10% this compound, as determined by gas chromatography. sci-hub.se

The challenge of separating these isomers is also highlighted in studies of plant-insect interactions. For example, a commercial sample of this compound used in electrophysiological and olfactometric assays on the black-banded oak borer contained 40% nerylacetone. csic.es In biocatalysis research, engineered squalene-hopene cyclases were shown to differentiate between the geometric isomers of this compound. d-nb.info Whole-cell biotransformations were carried out with (E/Z)-geranylacetone, and the products were analyzed by GC-MS, demonstrating the enzyme's ability to act on both isomers. d-nb.info

Spectroscopic Approaches in Mechanistic Biotransformation Studies

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS), are vital for elucidating the structures of metabolites formed during the biotransformation of nerylacetone. These studies provide mechanistic insights into how microorganisms metabolize this compound.

The biotransformation of nerylacetone by the plant pathogenic fungus Glomerella cingulata was investigated using spectroscopic data to determine the structures of the resulting products. researchgate.net The primary metabolic pathway was found to be oxidation at the remote double bond, yielding (Z)-9,10-dihydroxy-6,10-dimethyl-5-undecen-2-one as the major metabolite. researchgate.net Other biotransformation products included those resulting from hydration of the double bond and reduction of the carbonyl group. researchgate.net

In another study, the presence of an oxiran ring in the structure of 9,10-epoxynerylacetone, a derivative of nerylacetone, was confirmed using ¹H and ¹³C NMR spectroscopy. mdpi.com The signals from the carbons involved in the oxiran ring were shifted to a higher field compared to the spectrum of the parent nerylacetone, providing clear evidence for the epoxidation. mdpi.com

Research on bacterial P450 monooxygenases has also employed spectroscopic techniques to study the regioselective oxidation of nerylacetone. uni-stuttgart.de It was found that CYP154E1 oxidized nerylacetone to produce three allylic alcohols, demonstrating the power of these enzymes in targeted chemical modifications. uni-stuttgart.de

Chemical Reactivity and Derivatization Studies of Nerylacetone

Oxidation Reactions and Product Characterization

The oxidation of nerylacetone (B1225463) has been investigated using both chemical reagents and biocatalytic systems, leading to a variety of oxygenated derivatives. These reactions can target the double bonds or the allylic positions, depending on the catalyst and conditions employed.

One common chemical oxidation method involves the use of meta-chloroperoxybenzoic acid (m-CPBA). This reaction selectively targets the terminal double bond (C9-C10) to form an epoxide. To preserve the internal double bond (C5-C6), the reaction is typically conducted at low temperatures, such as 0°C, in a solvent like anhydrous dichloromethane. This process yields (±)-9,10-epoxynerylacetone. smolecule.com

Biocatalytic oxidation using cytochrome P450 monooxygenases (CYPs) offers a different profile of products, primarily through allylic hydroxylation. The enzyme CYP154E1 from Thermobifida fusca YX has been shown to be effective in oxidizing nerylacetone. researchgate.netmdpi.com The wild-type enzyme converts nerylacetone into a mixture of allylic alcohols with high conversion rates (97-98%). researchgate.netmdpi.com The primary products are hydroxylated at positions C7, C11, and C12. researchgate.netmdpi.com Interestingly, the Z-isomer nerylacetone is oxidized more selectively by CYP154E1 than its E-isomer counterpart, geranylacetone (B162166). researchgate.net In some biocatalytic systems, such as with Streptomyces griseolus, oxidation can lead to a mixture of epoxides, including 5,6-epoxy-nerylacetone and 9,10-epoxy-nerylacetone, with the latter being the major product. uni-stuttgart.de

| Reactant | Reagents/Catalyst | Key Products | Yield/Product Ratio | Reference |

|---|---|---|---|---|

| Nerylacetone | m-CPBA, CH₂Cl₂, 0°C | (±)-9,10-Epoxynerylacetone | 72% Yield | smolecule.com |

| Nerylacetone | CYP154E1 wild type | 7-Hydroxynerylacetone 11-Hydroxynerylacetone 12-Hydroxynerylacetone | 12% 32% 56% | mdpi.com |

| Nerylacetone | Streptomyces griseolus cells | 5,6-Epoxy-nerylacetone 9,10-Epoxy-nerylacetone | 15% 85% | uni-stuttgart.de |

Reduction Reactions and Product Characterization

The reduction of nerylacetone primarily targets the ketone functional group to yield the corresponding secondary alcohol, neryl alcohol. This transformation can be achieved through standard chemical reduction methods. Catalytic hydrogenation is a common technique where hydrogen gas (H₂) is used in the presence of a metal catalyst such as platinum, palladium, or nickel. youtube.comlibretexts.org This process typically reduces both the ketone and the carbon-carbon double bonds, resulting in a saturated alkane. youtube.com However, selective reduction of the ketone in the presence of alkenes can be achieved under specific conditions or with particular catalysts.

Alternatively, chemical hydrides can be employed for the reduction. Reagents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce the ketone to an alcohol. The general mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon.

While the general pathways for ketone reduction are well-established, specific studies detailing the yields and stereochemical outcomes for the reduction of nerylacetone are not extensively documented in the provided sources. The expected primary product from the selective reduction of the ketone group is (Z)-6,10-dimethylundeca-5,9-dien-2-ol.

Condensation Reactions for Carbon Skeleton Elongation

Nerylacetone serves as a valuable starting material for the synthesis of more complex terpenoids through condensation reactions that extend its carbon skeleton. A notable application is the synthesis of the four stereoisomers of farnesol (B120207), a 15-carbon sesquiterpenoid alcohol. researchgate.net

This transformation can be accomplished using olefination reactions like the Horner-Wadsworth-Emmons (HWE) condensation. In this method, nerylacetone is treated with a phosphonate (B1237965) ylide, such as the one derived from triethyl phosphonoacetate. This reaction typically results in the formation of an α,β-unsaturated ester with a new carbon-carbon double bond, primarily yielding the (E)-isomer at the newly formed bond. Subsequent reduction of the ester group affords the target farnesol isomer. researchgate.net This approach effectively elongates the carbon chain of nerylacetone by adding an isoprene-like unit.

| Reactant | Reagents/Conditions | Intermediate Product Type | Final Product Type | Reference |

|---|---|---|---|---|

| Nerylacetone | 1. Horner-Wadsworth-Emmons (e.g., with triethyl phosphonoacetate) 2. Ester Reduction | α,β-Unsaturated ester | (2E,6Z)-Farnesol | researchgate.net |

Epoxidation and Activity Modulation of Derivatives

The chemical modification of natural compounds like nerylacetone is a strategy to potentially alter or enhance their biological activities. Epoxidation is one such modification that introduces an oxirane ring into the molecule.

The epoxidation of nerylacetone to (±)-9,10-epoxynerylacetone can be readily achieved by reacting it with m-CPBA in dichloromethane. smolecule.com The reaction is performed at 0°C to selectively form the monoepoxide at the more reactive terminal double bond, yielding the product in good yield (72%). smolecule.com